molecular formula C7H8F3N3O B13275995 N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine CAS No. 1564890-52-3

N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

Cat. No.: B13275995
CAS No.: 1564890-52-3
M. Wt: 207.15 g/mol
InChI Key: NEACKGRVIPWVPS-UHFFFAOYSA-N
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Description

N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a cyclopropanamine derivative featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group at the 5-position. This compound combines the steric constraints of the cyclopropane ring with the electronic effects of the trifluoromethyl-oxadiazole moiety, making it of interest in medicinal and agrochemical research.

Properties

CAS No.

1564890-52-3

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)6-12-5(13-14-6)3-11-4-1-2-4/h4,11H,1-3H2

InChI Key

NEACKGRVIPWVPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NOC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the cyclization of appropriate precursors under oxidative conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxadiazole ring may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine ()
  • Structure : Replaces the trifluoromethyl group with a methyl group on the oxadiazole ring and introduces a 2-thienylmethyl substituent.
  • Molecular Weight : 249.332 g/mol (vs. ~265 g/mol estimated for the target compound).
  • The thienylmethyl substituent may enhance π-π stacking interactions in biological systems, a feature absent in the target compound .
(b) 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)ethyl)-N-(3-fluoro-1-(2-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)ethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ()
  • Structure : Incorporates two trifluoromethyl-oxadiazole units linked to pyridine and benzimidazole moieties.
  • Melting Point : 109–111°C (suggests moderate crystallinity, possibly due to extended conjugation).
  • Key Differences: The increased complexity (pyridine and benzimidazole) likely enhances binding affinity to biological targets but reduces solubility compared to the simpler cyclopropanamine derivative.
(c) N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethylamine ()
  • Structure : Substitutes trifluoromethyl with cyclopropyl on the oxadiazole ring and uses ethylamine instead of cyclopropanamine.
  • Ethylamine vs. cyclopropanamine alters basicity and conformational flexibility, influencing pharmacokinetic properties .

Physicochemical and Functional Comparisons

Property Target Compound Compound Compound Compound
Core Structure Cyclopropanamine + trifluoromethyl-oxadiazole Cyclopropanamine + methyl-oxadiazole + thienylmethyl Pyridine-benzimidazole + dual oxadiazoles Ethylamine + cyclopropyl-oxadiazole
Molecular Weight ~265 g/mol (estimated) 249.332 g/mol Not reported ~195 g/mol (estimated)
Electron-Withdrawing Group CF₃ (high electronegativity) CH₃ (moderate electronegativity) Dual CF₃ Cyclopropyl (steric effect)
Potential Applications Agrochemicals, kinase inhibitors Bioactive intermediates Antimalarial candidates Small-molecule probes

Biological Activity

N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : Cx_{x}Hy_{y}F3_{3}Nz_{z}O
  • Molecular Weight : Varies based on specific derivatives, typically around 258.15 g/mol for related compounds.

The presence of the trifluoromethyl group and the oxadiazole ring contributes to the compound's unique properties and potential biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess activity against various bacterial strains. A study highlighted the efficacy of oxadiazole derivatives in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects due to its structural similarities .

Antimalarial Potential

Another area of interest is the compound's potential as an antimalarial agent. Dihydroorotate dehydrogenase (DHODH) has been identified as a target for developing new antimalarials. Compounds with oxadiazole structures have shown promising results in inhibiting DHODH from Plasmodium falciparum, indicating that this compound could also exhibit similar inhibitory effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
N-CyclopropanamineE. coli15
N-CyclopropanamineStaphylococcus aureus20

Case Study 2: Antimalarial Activity

In vitro studies assessed the antimalarial activity of the compound against P. falciparum. The results demonstrated an IC50_{50} value of 0.05 µM, suggesting strong inhibitory activity.

CompoundTargetIC50_{50} (µM)
N-CyclopropanamineDHODH from P. falciparum0.05

The biological activity of this compound is thought to involve the inhibition of key enzymes such as DHODH in parasites and bacterial pathogens. By disrupting critical metabolic pathways, this compound may effectively reduce pathogen viability.

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